molecular formula C18H20ClN3OS B2637816 2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1105203-80-2

2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2637816
CAS No.: 1105203-80-2
M. Wt: 361.89
InChI Key: FNHMDXBDQKIDBU-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone features a 4-chlorophenyl group attached to an ethanone backbone, which is further linked to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological activities, particularly in targeting enzymes or receptors where chloroaryl and thiadiazole groups play critical roles.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c19-15-5-1-12(2-6-15)11-16(23)22-9-7-14(8-10-22)18-21-20-17(24-18)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMDXBDQKIDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process generally includes the following stages:

  • Formation of the Thiadiazole Ring : The cyclopropyl group is introduced into the thiadiazole structure through cyclization reactions.
  • Piperidine Substitution : The piperidine moiety is attached to the thiadiazole to form the core structure.
  • Final Coupling : The final product is obtained by coupling with 4-chlorophenyl and ethanone derivatives.

The purity and yield of the synthesized compound are critical for ensuring its biological activity in subsequent assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds featuring piperidine and thiadiazole structures. For example:

  • A related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate to significant efficacy .
  • Mechanistic studies revealed that such compounds can inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes, leading to enhanced apoptosis in cancer cells .

Neuropharmacological Effects

Compounds with piperidine structures often interact with neurotransmitter systems. Preliminary data suggest that this compound may influence dopamine and serotonin pathways, which could be beneficial in treating neuropsychiatric disorders.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine biosynthesis .
  • Receptor Modulation : The compound may act as a modulator for G protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions led to enhanced activity compared to standard antibiotics.

Study 2: Anticancer Potential

In vitro assays were performed on breast cancer cell lines using a structurally similar compound. The results showed significant inhibition of cell proliferation and induction of apoptosis via PARP inhibition.

Summary Table of Biological Activities

Activity Type Efficacy Mechanism
AntimicrobialModerateEnzyme inhibition
AnticancerSignificantPARP inhibition
NeuropharmacologicalPotentialReceptor modulation

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperidine and thiadiazole have shown efficacy against various cancer cell lines. Studies have demonstrated that certain analogs can inhibit the proliferation of human breast cancer cells, with IC50 values indicating moderate to significant efficacy . The mechanism often involves the modulation of poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair processes.

2. Neuropharmacological Effects
Compounds containing piperidine structures are known for their neuropharmacological effects. They can act as potential agents for treating neurological disorders by modulating neurotransmitter pathways. The presence of the chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability .

3. Anti-inflammatory Properties
Similar compounds have been evaluated for anti-inflammatory activity. The presence of thiadiazole rings has been linked to reduced inflammatory responses in various models, suggesting that 2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may also possess such properties .

Agricultural Applications

1. Fungicide Development
The compound's structural components make it a candidate for developing agricultural fungicides. As an intermediate in the synthesis of other agrochemicals, it plays a role in enhancing crop protection strategies against fungal pathogens . The chlorophenyl moiety is particularly effective in imparting antifungal activity.

Chemical Synthesis Applications

1. Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the modification and development of new derivatives with tailored biological activities. For example, it can be utilized in synthesizing more complex molecules through various coupling reactions or as a precursor in the preparation of other pharmaceutical agents .

Case Studies

Study Findings Applications
Study on Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values around 18 μMPotential drug development for cancer therapy
Research on Neuropharmacological EffectsShowed modulation of neurotransmitter release and potential therapeutic effects on neurological disordersDevelopment of neuroprotective agents
Evaluation of Anti-inflammatory ActivityIndicated reduction in inflammatory markers in vivoPossible treatment options for inflammatory diseases
Synthesis of AgrochemicalsUtilized as an intermediate in developing fungicidesEnhancing agricultural productivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, including chloro-substituted aromatic rings, heterocycles (e.g., thiadiazole, oxadiazole), and piperidine/piperazine moieties. Below is a comparative analysis based on evidence:

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bond Donors/Acceptors XlogP Source
Target Compound Not explicitly provided - 4-Chlorophenyl, thiadiazole, piperidine, ethanone - - -
2-(1-(4-chlorophenylsulfonyl)-1,2,3,4-tetrahydroquinolin-2-yl)-...ethanone C27H30ClN3O3S2 544.125 Chlorophenylsulfonyl, quinoline, thiophenmethyl 1 donor, 6 acceptors 4.5
2-[[5-(5-chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-...ethanone C13H14ClN3O4S2 - Oxadiazole, sulfonyl, piperidin-1-yl - -
2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide C21H15ClN4OS - Quinoline, carboxamide, thiadiazole - -

Key Differences and Implications

Core Structure Variations: The target compound uses an ethanone-piperidine-thiadiazole core, whereas analogs like the quinoline carboxamide () employ a quinoline backbone. This difference may influence target selectivity; quinoline derivatives often interact with DNA or kinase enzymes, while ethanone-linked piperidines are more common in receptor modulation (e.g., GPCRs) .

Substituent Effects: The cyclopropyl group on the thiadiazole ring in the target compound may enhance metabolic stability compared to unsubstituted thiadiazoles (e.g., ’s oxadiazole analog) by reducing oxidative degradation .

Physicochemical Properties :

  • The compound in has a higher molecular weight (544.125 vs. ~400 estimated for the target compound) and more hydrogen bond acceptors (6 vs. likely 4–5), which could reduce its bioavailability .
  • The XlogP of 4.5 () suggests high lipophilicity, whereas the target compound’s XlogP (unreported) may be lower due to fewer aromatic rings, balancing absorption and excretion .

Biological Relevance: Thiadiazole and oxadiazole rings (common in and ) are known for electron-withdrawing effects, which can enhance binding to enzymes like kinases or proteases. The target compound’s 5-cyclopropyl-thiadiazole group may offer steric advantages in target engagement .

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